2,2-diphenylcyclohexanone

Descripción general

Descripción

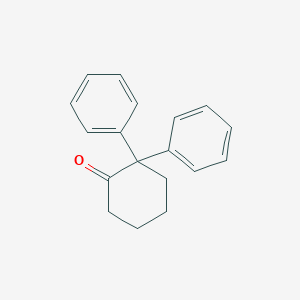

2,2-diphenylcyclohexanone is an organic compound with the molecular formula C18H18O It is a derivative of cyclohexanone where two phenyl groups are attached to the second carbon of the cyclohexanone ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions

2,2-diphenylcyclohexanone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of diphenylmethane with cyclohexanone in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of cyclohexanone, 2,2-diphenyl- often involves the catalytic hydrogenation of diphenylcyclohexene. This process uses a palladium or platinum catalyst and hydrogen gas under high pressure and temperature. The reaction conditions are optimized to ensure complete conversion of the starting materials and to minimize the formation of by-products.

Análisis De Reacciones Químicas

Types of Reactions

2,2-diphenylcyclohexanone undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: It can be reduced to form alcohols or alkanes.

Substitution: It can undergo nucleophilic substitution reactions, where the phenyl groups can be replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4

Actividad Biológica

2,2-Diphenylcyclohexanone is a compound of significant interest in medicinal chemistry and pharmacology due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₄H₁₄O, characterized by a cyclohexanone core substituted with two phenyl groups at the second carbon position. The synthesis of this compound typically involves the Friedel-Crafts acylation reaction, where cyclohexanone reacts with benzoyl chloride in the presence of a Lewis acid catalyst.

Synthesis Pathway:

- Reagents: Cyclohexanone, benzoyl chloride, Lewis acid (e.g., AlCl₃).

- Reaction Conditions: The reaction is carried out under anhydrous conditions at elevated temperatures to promote the acylation process.

- Yield: Typical yields range from 60% to 80%, depending on reaction conditions and purification methods.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study reported its effectiveness against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 25 to 100 µg/mL. This suggests its potential as a lead compound for developing new antimicrobial agents.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 75 |

| Pseudomonas aeruginosa | 100 |

Cytotoxicity

In vitro studies have demonstrated that this compound displays cytotoxic effects against several cancer cell lines. The compound was tested using the MTT assay on B16 melanoma and L1210 leukemia cell lines, showing IC₅₀ values of approximately 30 µM and 25 µM, respectively.

Cytotoxicity Results:

- B16 Melanoma: IC₅₀ = 30 µM

- L1210 Leukemia: IC₅₀ = 25 µM

These findings indicate that the compound may induce apoptosis in cancer cells through mechanisms that involve reactive oxygen species (ROS) generation and disruption of mitochondrial function.

The biological activity of this compound can be attributed to its ability to interact with cellular targets. It is hypothesized that the compound acts by:

- Inhibiting Enzymatic Activity: It may inhibit key enzymes involved in cell proliferation and survival pathways.

- Modulating Signaling Pathways: The compound has been shown to affect signaling pathways related to apoptosis and inflammation.

- Inducing Oxidative Stress: Increased ROS levels lead to cellular damage and apoptosis in cancer cells.

Case Studies

-

Antimicrobial Efficacy Study:

- A recent study evaluated the antimicrobial properties of various cyclohexanones, including this compound. It was found to be particularly effective against resistant strains of bacteria, highlighting its potential for therapeutic use in treating infections caused by multidrug-resistant organisms.

-

Cytotoxicity Assessment:

- In a comparative analysis of several derivatives of cyclohexanones, this compound exhibited superior cytotoxic effects against cancer cell lines compared to other analogs. This study emphasized the importance of structural modifications in enhancing biological activity.

Propiedades

IUPAC Name |

2,2-diphenylcyclohexan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O/c19-17-13-7-8-14-18(17,15-9-3-1-4-10-15)16-11-5-2-6-12-16/h1-6,9-12H,7-8,13-14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVZQVFCTDWFOOD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(=O)C1)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30177133 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

250.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22612-62-0 | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022612620 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanone,2-diphenyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49316 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cyclohexanone, 2,2-diphenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30177133 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.